molecular formula C22H36O2 B014006 5,7-Docosadiynoic acid CAS No. 178560-65-1

5,7-Docosadiynoic acid

Cat. No.: B014006
CAS No.: 178560-65-1
M. Wt: 332.5 g/mol
InChI Key: KTCYROIQAAHHIE-UHFFFAOYSA-N
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Description

5,7-Docosadiynoic acid is a unique compound characterized by its long carbon chain and the presence of two triple bonds at positions 5 and 7. This compound is part of the diacetylenic fatty acids family and is known for its interesting chemical and physical properties, particularly its ability to undergo polymerization and exhibit fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Docosadiynoic acid can be synthesized through various methods. One common approach involves the polymerization of diacetylenic monomers under photo-irradiation, free radical induction, or plasma treatment. The polymerization process typically requires UV light (254 nm) at room temperature, without the need for a catalyst or initiator, resulting in no by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced polymerization techniques to ensure high purity and yield. The process may include head group modification to endow the polymer backbone with specific functions .

Chemical Reactions Analysis

Types of Reactions: 5,7-Docosadiynoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 5,7-docosadiynoic acid exerts its effects is primarily through its ability to polymerize and form polydiacetylene. This polymerization process involves the alignment of diacetylenic monomers and their subsequent reaction under UV light to form a conjugated polymer with unique optical properties . The molecular targets and pathways involved in this process are related to the structural arrangement and electronic interactions of the monomers.

Comparison with Similar Compounds

  • 10,12-Pentacosadiynoic acid
  • 10,12-Tricosadiynoic acid
  • 5,7-Tetracosadiynoic acid

Comparison: 5,7-Docosadiynoic acid is unique due to its specific polymerization properties and the resulting polydiacetylene’s chromatic and fluorescent behavior. While other diacetylenic acids like 10,12-pentacosadiynoic acid and 10,12-tricosadiynoic acid also undergo polymerization, this compound is particularly noted for its use in creating highly sensitive and selective sensors .

Properties

IUPAC Name

docosa-5,7-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-14,19-21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCYROIQAAHHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407829
Record name 5,7-DOCOSADIYNOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178560-65-1
Record name 5,7-DOCOSADIYNOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ganglioside GM1, cholera toxin from Vibrio Cholerae, human serum albumin, and wheat germ agglutinin were purchased from Sigma. 5,7-docosadiynoic acid was synthesized. Deionized water was obtained by passing distilled water through a Millipore μF ultrapurification train. Solvents used were reagent grade. The ganglioside GM1 was mixed at 5 mol % with the diacetylene “matrix lipid” monomers. Liposomes were prepared using the probe sonication method and polymerized by UV irradiation (254 nm). The conjugated ene-yne backbone of polydiacetylene liposomes results in the appearance of a deep blue/purple solution. The visible absorption spectrum of the freshly prepared purple liposomes is shown in FIG. 25.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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